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molecular formula C11H9F3N2 B8519501 1-[6-(Trifluoromethyl)pyridin-3-yl]cyclobutanecarbonitr ile

1-[6-(Trifluoromethyl)pyridin-3-yl]cyclobutanecarbonitr ile

Cat. No. B8519501
M. Wt: 226.20 g/mol
InChI Key: VYGZVRWHFCNWAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08772500B2

Procedure details

To a suspension of NaH (567 mg, 14.2 mmol, 60%) in DMSO (30 mL) was added dropwise a solution of Example 85D (1.2 g, 6.45 mmol) in THF (5 mL) at room temperature and then the mixture was stirred for 30 minutes, followed by the addition of a solution of 1,3-dibromopropane (1.4 g, 7.10 mmol) in THF (5 mL) at room temperature. The mixture was stirred for additional 2 hours. After addition of water (30 mL) carefully, the resulting mixture was extracted with EtOAc (30 mL×2). The combined organic layers were washed with water (30 mL) and brine (30 mL), dried over Na2SO4, filtered, and concentrated to provide the title compound (1.45 g, 6.45 mmol, yield 100%) as a oil. The crude product was used in the next step without further purification. LC-MS: m/z 227.2 (M+H)+.
Name
Quantity
567 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
1.4 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Quantity
30 mL
Type
reactant
Reaction Step Four
Yield
100%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[F:3][C:4]([F:15])([F:14])[C:5]1[N:10]=[CH:9][C:8]([CH2:11][C:12]#[N:13])=[CH:7][CH:6]=1.Br[CH2:17][CH2:18][CH2:19]Br.O>CS(C)=O.C1COCC1>[F:15][C:4]([F:14])([F:3])[C:5]1[N:10]=[CH:9][C:8]([C:11]2([C:12]#[N:13])[CH2:19][CH2:18][CH2:17]2)=[CH:7][CH:6]=1 |f:0.1|

Inputs

Step One
Name
Quantity
567 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
1.2 g
Type
reactant
Smiles
FC(C1=CC=C(C=N1)CC#N)(F)F
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
1.4 g
Type
reactant
Smiles
BrCCCBr
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
30 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred for additional 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted with EtOAc (30 mL×2)
WASH
Type
WASH
Details
The combined organic layers were washed with water (30 mL) and brine (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC(C1=CC=C(C=N1)C1(CCC1)C#N)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 6.45 mmol
AMOUNT: MASS 1.45 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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